molecular formula C20H22O4 B12608744 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one CAS No. 648916-74-9

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one

Cat. No.: B12608744
CAS No.: 648916-74-9
M. Wt: 326.4 g/mol
InChI Key: JYHZFCAVESZNKO-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one is a compound known for its significant biological activities. It is a type of curcuminoid, a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. This compound is often studied for its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one typically involves the condensation of vanillin and 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Ethers or esters

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of curcuminoids.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.

    Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one is unique due to its specific structure and biological activities. Similar compounds include:

    Curcumin: Another curcuminoid with similar anti-inflammatory and antioxidant properties.

    Demethoxycurcumin: A derivative of curcumin with slightly different biological activities.

    Bisdemethoxycurcumin: Another curcumin derivative with unique therapeutic properties.

In comparison, this compound exhibits distinct reactivity and potency in various biological assays, making it a valuable compound for scientific research and therapeutic development.

Properties

CAS No.

648916-74-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one

InChI

InChI=1S/C20H22O4/c1-24-20-14-16(9-13-19(20)23)8-12-17(21)5-3-2-4-15-6-10-18(22)11-7-15/h3,5-7,9-11,13-14,22-23H,2,4,8,12H2,1H3

InChI Key

JYHZFCAVESZNKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O

Origin of Product

United States

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